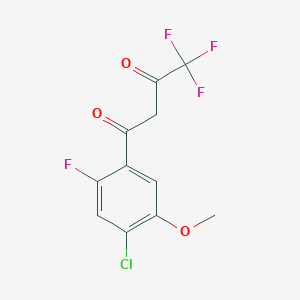![molecular formula C21H16S B12570225 2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene CAS No. 189400-16-6](/img/structure/B12570225.png)
2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene is an organic compound that features a unique structure combining a cycloheptatriene ring, a phenyl group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene typically involves the formation of the cycloheptatriene ring followed by its attachment to the phenyl and benzothiophene groups. One common method involves the reaction of cycloheptatriene with appropriate aromatic compounds under specific conditions. For example, cycloheptatriene can be synthesized via the photochemical reaction of benzene with diazomethane or through the pyrolysis of the adduct of cyclohexene and dichlorocarbene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like bromine or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may interact with radical species in polymerization reactions, forming bonds with propagating radicals and controlling the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A related compound with a similar cycloheptatriene ring structure.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Uniqueness
2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene is unique due to its combination of a cycloheptatriene ring with a benzothiophene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
189400-16-6 |
|---|---|
Molecular Formula |
C21H16S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(2-cyclohepta-1,3,5-trien-1-ylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C21H16S/c1-2-4-10-16(9-3-1)18-12-6-7-13-19(18)21-15-17-11-5-8-14-20(17)22-21/h1-9,11-15H,10H2 |
InChI Key |
QVLGIMWBUHBBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC=C1C2=CC=CC=C2C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




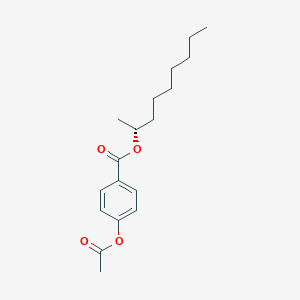

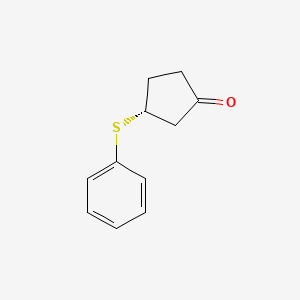
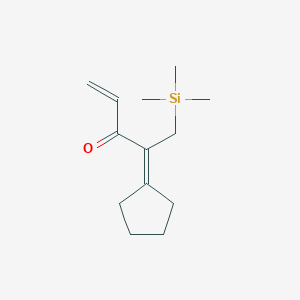

![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)
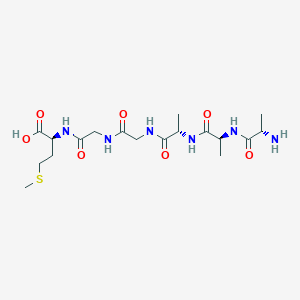

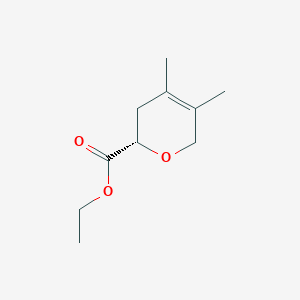
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
